N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWCFMVZAEZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves the use of a brominated aromatic compound in a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Attachment of the propanamide moiety: This can be done through an amidation reaction, where the oxadiazole intermediate is reacted with a suitable amine or amide source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety.
Case Study 1: Anticancer Activity Evaluation
A study synthesized various oxadiazole derivatives, including N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide, and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that this compound exhibited significant growth inhibition against human breast adenocarcinoma (MCF7) and glioblastoma (LN229) cell lines. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF7 | 20.12 ± 6.20 | Doxorubicin | 0.92 ± 0.1 |
| LN229 | 10.84 ± 4.20 | Doxorubicin | 0.92 ± 0.1 |
Case Study 2: Structure-Activity Relationship
In another investigation focusing on structure-activity relationships, compounds similar to this compound were designed and synthesized. The study revealed that modifications on the oxadiazole ring significantly influenced anticancer activity. The most potent derivatives showed percent growth inhibition rates exceeding 80% against various cancer cell lines .
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored extensively.
Case Study 3: Antimicrobial Activity
Research demonstrated that derivatives of the oxadiazole scaffold exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth effectively at low concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide exerts its effects involves interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Impact of Substituents on Properties
- For example, the 4-chlorophenyl analog shows higher aqueous solubility but lower binding affinity .
- Propanamide vs. Acetamide : Replacing propanamide with acetamide (e.g., N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide) shortens the alkyl chain, affecting conformational flexibility and interactions with hydrophobic enzyme pockets .
- Sulfur-Containing Derivatives : Compounds like 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide exhibit thioether linkages, enhancing radical scavenging activity but introducing metabolic instability .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₀BrN₃O₂ | 296.12 | 3.2 | 0.15 |
| 4-Chlorophenyl Analog | C₁₁H₁₀ClN₃O₂ | 251.67 | 2.8 | 0.45 |
| 4-Methylphenyl Analog | C₁₂H₁₃N₃O₂ | 231.25 | 2.5 | 0.60 |
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzohydrazide with various acylating agents to form the oxadiazole ring. The following general reaction scheme can be employed:
-
Formation of the Oxadiazole Ring :
- Reactants: 4-bromobenzohydrazide and an appropriate carboxylic acid derivative.
- Conditions: Heat under reflux in the presence of a dehydrating agent.
-
Acylation :
- The resultant oxadiazole is then acylated using propanoyl chloride to yield the final product.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Notably:
- Cytotoxicity : This compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from low micromolar to sub-micromolar concentrations, indicating potent activity against these cell lines .
- Mechanism of Action : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels . Molecular docking studies suggest that it interacts favorably with key receptors involved in cell proliferation and survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 0.75 | Caspase activation |
| HeLa | 2.41 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity:
- Bacterial Inhibition : The compound showed moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .
Enzyme Inhibition
The compound also acts as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
Case Studies
- Study on Anticancer Activity : A recent study assessed the biological activity of various oxadiazole derivatives including this compound. The results indicated that this compound had a higher cytotoxic effect than standard chemotherapeutics like doxorubicin against certain leukemia cell lines .
- Antimicrobial Assessment : Another investigation focused on the antibacterial properties of this compound against multiple strains. Results showed promising activity particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
